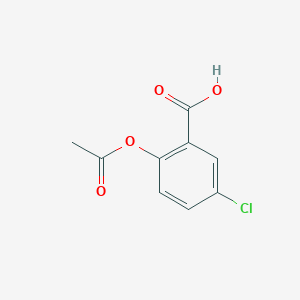

2-(Acetyloxy)-5-chlorobenzoic acid

Description

BenchChem offers high-quality 2-(Acetyloxy)-5-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Acetyloxy)-5-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetyloxy-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWHHQWYXIPHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384872 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-62-9 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Acetyloxy)-5-chlorobenzoic acid physical and chemical properties

Abstract

This technical guide provides a comprehensive analysis of 2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated aspirin analog with significant potential in medicinal chemistry and pharmaceutical development. This document elucidates the core physicochemical properties, detailed synthetic and analytical methodologies, and the pharmacological context of this compound. Designed for researchers, scientists, and drug development professionals, this guide integrates established scientific principles with practical, field-proven insights to facilitate further research and application.

Introduction and Chemical Identity

2-(Acetyloxy)-5-chlorobenzoic acid, also known as 5-chloroaspirin, is a derivative of salicylic acid, featuring a chlorine atom at the C5 position of the benzene ring and an acetyl group on the phenolic hydroxyl.[1] This substitution pattern significantly modifies the electronic and lipophilic properties of the parent aspirin molecule, making it a subject of interest for the development of novel therapeutic agents. Its role as a synthetic intermediate for more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), is well-established.[2] The presence of the acetyloxy group suggests its potential as a prodrug, which may undergo in vivo hydrolysis to release the active metabolite, 5-chlorosalicylic acid.[1][3] This guide will delve into the essential technical details required for the effective study and utilization of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(Acetyloxy)-5-chlorobenzoic acid | [1][3] |

| Synonyms | 5-Chloroaspirin, 2-Acetoxy-5-chlorobenzoic acid | [4] |

| CAS Number | 1734-62-9 | [1][3] |

| Molecular Formula | C₉H₇ClO₄ | [1][3] |

| Molecular Weight | 214.60 g/mol | [5] |

| Appearance | Colorless or white crystalline solid | [4] |

| InChI Key | CNWHHQWYXIPHGY-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics

The physicochemical properties of 2-(Acetyloxy)-5-chlorobenzoic acid are critical for understanding its behavior in both chemical and biological systems. The introduction of a chlorine atom, an electron-withdrawing group, influences the acidity of the carboxylic acid and increases the molecule's lipophilicity, which can impact its absorption and membrane permeability.[1]

Table 2: Physicochemical Data

| Property | Value | Remarks | Source(s) |

| Melting Point | 148 °C | Experimental | [4] |

| Boiling Point | 348.7 ± 32.0 °C | Predicted | [4] |

| Density | 1.416 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | 3.11 ± 0.10 | Predicted | [4] |

| Solubility | Low in water; Soluble in DMSO and acetone | Experimental | [4] |

Synthesis and Purification

The primary route for the synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid is the acetylation of 5-chlorosalicylic acid.[1][3] This electrophilic substitution reaction targets the phenolic hydroxyl group. The precursor, 5-chlorosalicylic acid, can be synthesized by the chlorination of salicylic acid.[6]

Synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid: An Experimental Protocol

This protocol describes the acetylation of 5-chlorosalicylic acid using acetic anhydride with an acid catalyst. The causality behind using an acid catalyst, such as sulfuric acid, is to protonate the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and accelerating the attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.

Materials:

-

5-Chlorosalicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-chlorosalicylic acid (1 equivalent).

-

Solvent Addition: Add a suitable solvent like toluene to suspend the starting material.

-

Reagent Addition: Add acetic anhydride (1.5 equivalents) to the flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring mixture.

-

Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add ice-cold water to the reaction mixture to quench the excess acetic anhydride. This is an exothermic reaction and should be performed in a fume hood with caution.

-

Crystallization: The product will precipitate out of the solution upon the addition of water and cooling in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold water to remove any water-soluble impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity 2-(Acetyloxy)-5-chlorobenzoic acid. The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. A mixed solvent system, such as ethanol-water, is often effective.

Procedure:

-

Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

-

Induce Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

-

Further Cooling: Place the flask in an ice bath to maximize the yield of the recrystallized product.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

Caption: Workflow for the synthesis and purification of 2-(Acetyloxy)-5-chlorobenzoic acid.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-(Acetyloxy)-5-chlorobenzoic acid. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet due to splitting from adjacent protons. The methyl protons will be a sharp singlet, and the carboxylic acid proton will be a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, and the methyl carbon of the acetyl group. The carbon attached to the chlorine atom will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carboxylic acid, another C=O stretch for the ester, and C-O stretching bands. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the acetyl group and the carboxylic acid group.

Caption: Analytical workflow for the characterization of 2-(Acetyloxy)-5-chlorobenzoic acid.

Pharmacological Context and Biological Activity

2-(Acetyloxy)-5-chlorobenzoic acid is structurally analogous to aspirin and is expected to exhibit similar pharmacological properties, primarily acting as a prodrug for 5-chlorosalicylic acid.[1] The in vivo hydrolysis of the acetyl group by esterases is a key activation step.[1][6]

Potential Mechanism of Action

The active metabolite, 5-chlorosalicylic acid, is likely responsible for the majority of the therapeutic effects. Salicylates are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. The chlorine substitution may alter the potency and selectivity of this inhibition.

Reported Biological Activities of 5-Chlorosalicylic Acid

Research on 5-chlorosalicylic acid and its derivatives has indicated a range of biological activities:

-

Antibacterial and Antifungal Activity: Studies have shown that 5-chlorosalicylic acid possesses antimicrobial properties.[7]

-

Enzyme Inhibition: It has been identified as an in vitro inhibitor of human cytosolic carbonic anhydrase isozymes I and II.[8]

-

Anticancer and Apoptotic Potential: Some sources suggest that 2-(Acetyloxy)-5-chlorobenzoic acid itself is being investigated as a potent apoptotic agent for potential cancer treatment.[9]

Pharmacokinetic Considerations

Drawing parallels with aspirin, 2-(Acetyloxy)-5-chlorobenzoic acid is expected to be rapidly absorbed and metabolized.[2][6][10][11] The increased lipophilicity due to the chlorine atom could enhance its absorption across biological membranes compared to aspirin.[1] The metabolic fate will likely involve rapid hydrolysis to 5-chlorosalicylic acid, followed by further metabolism and renal excretion.[11]

Caption: Proposed pharmacological pathway of 2-(Acetyloxy)-5-chlorobenzoic acid.

Safety and Handling

2-(Acetyloxy)-5-chlorobenzoic acid is classified as harmful if swallowed and can cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-(Acetyloxy)-5-chlorobenzoic acid is a multifaceted compound with significant relevance to the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the interesting pharmacological profile of its active metabolite, 5-chlorosalicylic acid, makes it a valuable tool for researchers. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, and biological context to support and inspire future investigations into its potential applications.

References

-

2-(Acetyloxy)-5-chlorobenzoic acid | 1734-62-9 | Benchchem.

-

2-(Acetyloxy)-5-chlorobenzoic acid - ChemBK.

-

2-[(2-Acetyloxyacetyl)amino]-5-chlorobenzoic acid | C11H10ClNO5 | CID 154104310 - PubChem.

-

2-(acetyloxy)-5-chlorobenzoic acid | 1734-62-9 - Sigma-Aldrich.

-

2-(Acetyloxy)-5-chlorobenzoic acid DiscoveryCPR 1734-62-9 - Sigma-Aldrich.

-

In vitro activity of salicylic acid (SA), 5‐chlorosalicylic acid... - ResearchGate.

-

2-acetyloxy-5-chlorobenzoic acid.

-

5-Chlorosalicylic Acid | High Purity | RUO Supplier - Benchchem.

-

5-Chloro-2-hydroxybenzoic acid (5-Chlorosalicylic acid) | Plant Agglutinin | MedChemExpress.

-

Aspirin | Circulation - American Heart Association Journals.

-

5-chlorosalicylic acid, 321-14-2 - The Good Scents Company.

-

5-Chloro-2-hydroxybenzoic acid synthesis - ChemicalBook.

-

Understanding Aspirin's Pharmacokinetics in Preclinical Models: An In-depth Technical Guide - Benchchem.

-

Understanding Aspirin - A Pharmacokinetic Perspective - Latrina Walden Exam Solutions.

-

4 - Supporting Information.

-

2-(Acetyloxy)-5-chlorobenzoic acid | C9H7ClO4 | CID 2820813 - PubChem.

-

2-(Acetyloxy)-5-chlorobenzoic acid | 1734-62-9 | BAA73462 - Biosynth.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 2-[(2-Acetyloxyacetyl)amino]-5-chlorobenzoic acid | C11H10ClNO5 | CID 154104310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-chlorosalicylic acid, 321-14-2 [thegoodscentscompany.com]

- 9. 2-(Acetyloxy)-5-chlorobenzoic acid | 1734-62-9 | BAA73462 [biosynth.com]

- 10. ahajournals.org [ahajournals.org]

- 11. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 12. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Acetyloxy)-5-chlorobenzoic acid CAS number 1734-62-9

An In-Depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic acid (CAS 1734-62-9): Synthesis, Characterization, and Applications

Foreword

This technical guide provides a comprehensive overview of 2-(acetyloxy)-5-chlorobenzoic acid (CAS: 1734-62-9), a chlorinated derivative of aspirin. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental physicochemical properties, established synthetic and purification protocols, detailed analytical characterization, and its emerging applications in medicinal chemistry and organic synthesis. The narrative emphasizes the causal reasoning behind methodological choices, ensuring that the presented protocols are not merely instructional but also educational.

Chemical Identity and Physicochemical Properties

Unambiguous identification is the cornerstone of chemical research. 2-(Acetyloxy)-5-chlorobenzoic acid is defined by a specific set of identifiers and properties that dictate its behavior in chemical and biological systems. Its structure features a benzoic acid core, with an acetyloxy group at the C2 position and a chlorine atom at the C5 position.

The systematic IUPAC name for the compound is 2-acetyloxy-5-chlorobenzoic acid.[1][2] It is assigned the unique CAS Registry Number 1734-62-9, which is used across global databases for reliable identification.[2] The compound is a colorless to white crystalline solid with low solubility in water but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone.[3]

| Identifier / Property | Value | Reference(s) |

| IUPAC Name | 2-acetyloxy-5-chlorobenzoic acid | [1][2] |

| CAS Number | 1734-62-9 | [4] |

| Molecular Formula | C₉H₇ClO₄ | [1][4] |

| Molecular Weight | 214.60 g/mol | [1][4] |

| Appearance | Colorless or white crystalline solid | [3] |

| Melting Point | 146-148 °C | [3][5] |

| Boiling Point | 348.7 °C (Predicted) | [3] |

| SMILES String | CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | |

| InChI Key | CNWHHQWYXIPHGY-UHFFFAOYSA-N | [1][4] |

Synthesis and Purification

The most direct and widely established route for synthesizing 2-(acetyloxy)-5-chlorobenzoic acid is the electrophilic substitution reaction involving the acetylation of 5-chlorosalicylic acid (CAS: 321-14-2).[1][5] This method is efficient and proceeds with high specificity for the phenolic hydroxyl group over the carboxylic acid group.

Causality of Experimental Design

The choice of reagents and conditions is critical for maximizing yield and purity.

-

Starting Material: 5-Chlorosalicylic acid is the logical precursor, providing the core chloro-substituted benzoic acid structure.[6][7]

-

Acetylating Agent: Acetic anhydride serves as an inexpensive and effective source of the acetyl group. It is used in excess to drive the reaction to completion.

-

Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of acetic anhydride. This activation enhances the electrophilicity of the acetyl carbon, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.

-

Workup: The reaction mixture is poured into ice water. This step has a dual purpose: it precipitates the less polar product from the aqueous medium and rapidly hydrolyzes any unreacted acetic anhydride to the water-soluble acetic acid. Subsequent washing of the filtered solid removes residual acids and other water-soluble impurities.

Experimental Workflow: Synthesis and Purification

Step-by-Step Laboratory Protocol

A representative protocol adapted from established methodologies.[5]

-

Reagent Charging: In a suitable reaction vessel, combine 5-chlorosalicylic acid (0.5 mol, 86 g) and acetic anhydride (1.0 mol, 102 g).

-

Initial Warming: Gently warm the mixture to 40°C with stirring.

-

Catalysis: Carefully add 5 drops of concentrated sulfuric acid to the stirred mixture. An exothermic reaction will occur; monitor the temperature to maintain control.

-

Reaction: Stir the mixture for 30 minutes, maintaining a temperature of approximately 60°C.

-

Quenching and Precipitation: Pour the warm reaction mixture into a beaker containing a substantial amount of crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove impurities.

-

Drying: Air dry the solid or dry in a vacuum oven at a low temperature to yield the final product with a melting point of 146-148°C.[5]

Analytical Characterization

A multi-technique approach is essential for verifying the identity, structure, and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of the final compound and quantifying any process-related impurities.[1] A reverse-phase method is typically employed, separating compounds based on hydrophobicity.

| HPLC Parameter | Typical Specification | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for hydrophobic separation. |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | Eluent system; gradient elution is often used. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Detector | UV-Vis Diode Array (DAD) | Monitors the eluent at multiple wavelengths. |

| Injection Volume | 10 µL | Standardized volume for quantitative analysis. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Mass Spectrometry (MS)

Mass spectrometry is fundamental for confirming the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which serves to confirm the elemental composition (C₉H₇ClO₄) with high confidence. The expected monoisotopic mass is approximately 213.9982 Da.

Predicted Spectroscopic Data

While comprehensive published spectra for this specific molecule are scarce, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its functional groups and data from analogous structures like chlorobenzoic acids.[8][9]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~8.1 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.

-

δ ~7.5 ppm (dd, 1H): Aromatic proton ortho to the chlorine atom.

-

δ ~7.2 ppm (d, 1H): Aromatic proton ortho to the acetyloxy group.

-

δ ~2.4 ppm (s, 3H): Methyl protons of the acetyloxy group.

-

δ >11 ppm (s, br, 1H): Carboxylic acid proton (highly variable and may exchange).

Predicted IR Spectrum: The IR spectrum provides a fingerprint of the compound's functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3300-2500 | O-H stretch (Carboxylic acid dimer) | Strong, Broad |

| ~1770 | C=O stretch (Ester) | Strong |

| ~1700 | C=O stretch (Carboxylic acid) | Strong |

| 1600, 1475 | C=C stretch (Aromatic ring) | Medium |

| ~1200 | C-O stretch (Ester/Acid) | Strong |

| ~800 | C-Cl stretch | Medium-Strong |

Biological Activity and Mechanism of Action

Research suggests that 2-(acetyloxy)-5-chlorobenzoic acid may function as a prodrug, a concept central to modern pharmacology.[1]

Prodrug Activation Hypothesis

The acetyloxy group increases the molecule's lipophilicity compared to its parent hydroxyl compound (5-chlorosalicylic acid), which can enhance its ability to cross biological membranes.[1] Following administration and absorption, ubiquitous esterase enzymes in the body are hypothesized to hydrolyze the ester bond. This bioactivation step unmasks the phenolic hydroxyl group, releasing the active metabolite, 5-chlorosalicylic acid, which can then exert its biological effects.[1]

Potential Therapeutic Applications

-

Anticancer Research: The compound is under investigation as a potent agent for inducing apoptosis (programmed cell death). Studies suggest it may function by inhibiting DNA and protein synthesis or by activating caspases, the key enzymes in the apoptotic cascade.

-

Neurodegenerative Disease: Preliminary research indicates a potential role in treating Alzheimer's disease, possibly through the inhibition of tau protein phosphorylation, a hallmark of the disease.

-

Antimicrobial Activity: While direct studies are limited, related chlorobenzoic acid derivatives have demonstrated potential antimicrobial activity against various bacterial strains.[1]

Applications in Organic Synthesis

Beyond its potential biological activity, 2-(acetyloxy)-5-chlorobenzoic acid is a valuable intermediate in organic synthesis.[1][3] The three distinct functional groups—carboxylic acid, ester, and aryl chloride—can be selectively targeted for further chemical modification, making it a versatile building block for constructing more complex molecules. For instance, the carboxylic acid can be activated, such as by forming an N-hydroxybenzotriazole ester, to create an efficient acylating agent for synthesizing pharmacologically interesting heterocyclic structures like chromones.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. 2-(Acetyloxy)-5-chlorobenzoic acid is classified with the following GHS hazards:

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]

-

H317: May cause an allergic skin reaction (Skin Sensitization, Category 1).[4]

-

H318: Causes serious eye damage (Eye Damage, Category 1).[4]

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool place away from incompatible materials.

Conclusion

2-(Acetyloxy)-5-chlorobenzoic acid is a well-characterized compound with a straightforward and scalable synthesis. Its value lies not only in its potential as a prodrug for anticancer and neuroprotective applications but also in its versatility as a synthetic intermediate. The analytical methodologies outlined in this guide provide a robust framework for quality control and characterization, ensuring that researchers can confidently use this compound in their discovery and development pipelines.

References

-

Chemcasts. 2-Chloro-5-hydroxybenzoic acid (CAS 56961-30-9) Properties. [Link]

-

PrepChem.com. Synthesis of 2-acetoxy-5-chlorobenzoic acid. [Link]

-

ChemBK. 2-(Acetyloxy)-5-chlorobenzoic acid. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2). [Link]

-

Chemsrc. N-acetyl-L-aspartic acid | CAS#:997-55-7. [Link]

-

PubChem. 2-Chloro-5-hydroxybenzoic acid | C7H5ClO3 | CID 458210. [Link]

- Supporting Information for a scientific publication.

-

PubChem. 2-[(2-Acetyloxyacetyl)amino]-5-chlorobenzoic acid | C11H10ClNO5 | CID 154104310. [Link]

- Supporting Information for "Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents".

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

XiXisys. GHS SDS for CAS: 1734-62-9. [Link]

-

SpectraBase. FTIR of 2-[(5-acetyl-3-nitro-2-thienyl)oxy]-5-chloro-benzoic acid methyl ester. [Link]

-

Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. [Link]

- Google Patents. A kind of improvement synthetic method of 5 chloro-salicylic acid.

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. [Link]

-

precisionFDA. 5-CHLOROSALICYLIC ACID. [Link]

-

Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]

-

ResearchGate. Experimental FT-IR spectrum of 2-chlorobenzoic acid. [Link]

-

PrepChem.com. Synthesis of 2-amino-5-chlorobenzoic acid. [Link]

-

试剂仪器网 (Reagent Instrument Network). 2-(Acetyloxy)-5-chlorobenzoic acid - Sigma-Aldrich. [Link]

-

ResearchGate. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. [Link]

-

PubChem. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374. [Link]

-

PubMed. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. [Link]

-

Reddit. My friends IR-spectre of p-chlorobenzoic acid without the acid. What could it be? [Link]

-

National Institutes of Health (NIH). The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. [Link]

-

National Institutes of Health (NIH). Biological Activities of Natural Products II. [Link]

-

MDPI. Phytochemical Composition and Biological Activities of Scorzonera Species. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 2-(Acetyloxy)-5-chlorobenzoic acid DiscoveryCPR 1734-62-9 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. Benzoic acid, 5-chloro-2-hydroxy- (CAS 321-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]

- 8. asianjournalofphysics.com [asianjournalofphysics.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mechanism of Action of 2-(Acetyloxy)-5-chlorobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(Acetyloxy)-5-chlorobenzoic acid, a halogenated aspirin analog. Synthesizing data from established literature on non-steroidal anti-inflammatory drugs (NSAIDs) and related derivatives, this document delineates the compound's anticipated biochemical interactions, primary molecular targets, and downstream physiological effects. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's pharmacology, supported by detailed experimental protocols and field-proven insights for its investigation. While specific quantitative data for 2-(Acetyloxy)-5-chlorobenzoic acid is limited in publicly accessible literature, this guide extrapolates from closely related compounds to present a robust theoretical and practical framework for its study.

Introduction: Unveiling 2-(Acetyloxy)-5-chlorobenzoic acid

2-(Acetyloxy)-5-chlorobenzoic acid, also known as 5-chloroaspirin, is a synthetic derivative of acetylsalicylic acid (aspirin). Its structure features a chlorine atom at the C5 position of the benzene ring, a modification expected to influence its physicochemical properties, metabolic fate, and biological activity.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 2-(Acetyloxy)-5-chlorobenzoic acid | [1] |

| Synonyms | 5-Chloroaspirin, 5-Chlorosalicylic acid acetate | [1] |

| CAS Number | 1734-62-9 | [2] |

| Molecular Formula | C₉H₇ClO₄ | [2] |

| Molecular Weight | 214.60 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water | [3] |

The introduction of a chlorine atom, an electron-withdrawing group, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target binding affinity. In the context of an aspirin analog, this modification may alter its potency, selectivity, and duration of action.

Core Mechanism of Action: A Multi-faceted Approach

The mechanism of action of 2-(Acetyloxy)-5-chlorobenzoic acid is presumed to be multifactorial, primarily centered around its role as a prodrug and its subsequent interactions with key enzymes in the inflammatory cascade.

Prodrug Activation and the Role of 5-Chlorosalicylic Acid

Similar to aspirin, 2-(Acetyloxy)-5-chlorobenzoic acid is likely a prodrug that undergoes rapid hydrolysis in vivo to its active metabolite, 5-chlorosalicylic acid.[1] This bioactivation is a critical first step, unmasking the phenolic hydroxyl group necessary for biological activity.

The hydrolysis of the acetyl ester can be depicted as follows:

Caption: Prodrug activation of 2-(Acetyloxy)-5-chlorobenzoic acid.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory effect of NSAIDs is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

-

COX-1: Constitutively expressed in most tissues and involved in housekeeping functions such as gastrointestinal mucosal protection and platelet aggregation.

-

COX-2: Inducibly expressed at sites of inflammation and in cancerous tissues.

Caption: Potential inhibition of the 5-LOX pathway.

COX-Independent Mechanisms: Apoptosis Induction

Emerging evidence suggests that some aspirin analogs can induce apoptosis (programmed cell death) through COX-independent mechanisms. [2]This has garnered significant interest for their potential application in oncology. The proposed mechanisms often involve the modulation of intracellular signaling pathways, such as the activation of caspases, which are key executioners of apoptosis. While direct studies on 2-(Acetyloxy)-5-chlorobenzoic acid are needed, its structural similarity to other apoptosis-inducing NSAID derivatives makes this a promising area of investigation. [2]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of 2-(Acetyloxy)-5-chlorobenzoic acid, a series of well-defined in vitro and in vivo assays are required. The following protocols are based on established methodologies for NSAID characterization.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(Acetyloxy)-5-chlorobenzoic acid and its active metabolite, 5-chlorosalicylic acid, for COX-1 and COX-2.

Methodology:

-

Enzyme Source: Use commercially available purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of COX. The assay typically involves the oxidation of a chromogenic substrate in the presence of arachidonic acid.

-

Procedure: a. Prepare a series of dilutions of the test compounds (2-(Acetyloxy)-5-chlorobenzoic acid and 5-chlorosalicylic acid) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. b. In a 96-well plate, add the enzyme, heme, and the test compound or control. c. Initiate the reaction by adding arachidonic acid and the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine). d. Monitor the change in absorbance or fluorescence over time at the appropriate wavelength. e. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. f. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 2-(Acetyloxy)-5-chlorobenzoic acid | To be determined | To be determined | To be determined |

| 5-Chlorosalicylic acid | To be determined | To be determined | To be determined |

| Aspirin (Reference) | ~30 | ~1200 | ~0.025 |

| Celecoxib (Reference) | >100 | ~0.04 | >2500 |

In Vitro 5-LOX Inhibition Assay

Objective: To assess the inhibitory effect of 5-chlorosalicylic acid on the 5-LOX enzyme.

Methodology:

-

Enzyme Source: Utilize purified human recombinant 5-LOX or isolated human polymorphonuclear leukocytes (PMNs) as a source of the enzyme.

-

Assay Principle: Measure the production of 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene B4 (LTB4) from arachidonic acid.

-

Procedure: a. Pre-incubate the enzyme or cells with various concentrations of 5-chlorosalicylic acid and a known 5-LOX inhibitor (e.g., zileuton) as a positive control. b. Initiate the reaction by adding arachidonic acid and a calcium ionophore (for cell-based assays). c. After a defined incubation period, stop the reaction and extract the lipid mediators. d. Quantify the levels of 5-HETE or LTB4 using techniques such as ELISA, HPLC, or LC-MS/MS. e. Calculate the percentage of inhibition and determine the IC50 value.

Cellular Apoptosis Assay

Objective: To investigate the pro-apoptotic effects of 2-(Acetyloxy)-5-chlorobenzoic acid in a relevant cell line (e.g., a cancer cell line).

Methodology:

-

Cell Line: Select a suitable cancer cell line (e.g., colon, breast).

-

Treatment: Treat the cells with increasing concentrations of 2-(Acetyloxy)-5-chlorobenzoic acid for various time points.

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

-

Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using a colorimetric or fluorometric substrate-based assay.

-

Western Blot Analysis: Assess the cleavage of PARP and the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).

-

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory efficacy of 2-(Acetyloxy)-5-chlorobenzoic acid.

Methodology:

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Procedure: a. Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses. b. After a set pre-treatment time, inject a sub-plantar injection of carrageenan into the right hind paw to induce localized inflammation. c. Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. d. Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 2-(Acetyloxy)-5-chlorobenzoic acid is anticipated to be influenced by its prodrug nature and the presence of the chlorine atom.

-

Absorption: The acetyl group increases lipophilicity, which may enhance oral absorption compared to 5-chlorosalicylic acid.

-

Distribution: The distribution will depend on its plasma protein binding and ability to cross cell membranes.

-

Metabolism: The primary metabolic step is the hydrolysis to 5-chlorosalicylic acid. Further metabolism of 5-chlorosalicylic acid may involve conjugation with glycine or glucuronic acid, similar to other salicylates. [6]* Excretion: The metabolites are expected to be primarily excreted in the urine.

Toxicology and Safety Profile

The toxicological profile of 2-(Acetyloxy)-5-chlorobenzoic acid is expected to share similarities with other NSAIDs.

-

Gastrointestinal Effects: Inhibition of COX-1 can lead to gastric irritation, ulceration, and bleeding. The selectivity for COX-1 versus COX-2 will be a key determinant of its gastrointestinal safety.

-

Renal Effects: NSAIDs can cause renal toxicity by inhibiting prostaglandin synthesis, which is important for maintaining renal blood flow.

-

Cardiovascular Effects: Selective COX-2 inhibitors have been associated with an increased risk of cardiovascular events. The cardiovascular safety profile of 2-(Acetyloxy)-5-chlorobenzoic acid would need to be carefully evaluated.

-

Hepatotoxicity: While less common, some NSAIDs can cause liver injury.

Future Directions and Therapeutic Potential

2-(Acetyloxy)-5-chlorobenzoic acid represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Quantitative SAR Studies: Elucidating the precise impact of the 5-chloro substitution on COX-1/COX-2 selectivity and potency.

-

Exploration of COX-Independent Mechanisms: Further investigation into its pro-apoptotic and potential neuroprotective effects.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive in vivo studies to determine its absorption, distribution, metabolism, excretion, and safety profile.

-

Dual COX/5-LOX Inhibition: Investigating its potential as a dual inhibitor for the treatment of inflammatory conditions where both prostaglandins and leukotrienes play a significant role.

References

-

Gül, H. İ., & Erdoğan, O. (2012). Aspirin analogues as dual cyclooxygenase-2/5-lipoxygenase inhibitors: synthesis, nitric oxide release, molecular modeling, and biological evaluation as anti-inflammatory agents. ChemMedChem, 7(1), 144–150. [Link]

-

Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 119-125. [Link]

-

Stenson, W. F., & Lobos, E. (1982). Inhibition of 5-lipoxygenase pathway of arachidonic acid metabolism in human neutrophils by sulfasalazine and 5-aminosalicylic acid. The Journal of clinical investigation, 69(2), 494–497. [Link]

-

ResearchGate. In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Link]

-

Werz, O. (2007). Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin. Planta medica, 73(13), 1331–1357. [Link]

-

Ben-Hmed-Ghannouchi, M., Hamden, K., El-Feki, A., & Amri, M. (2016). Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers. Molecules (Basel, Switzerland), 21(10), 1305. [Link]

-

ChemBK. 2-(Acetyloxy)-5-chlorobenzoic acid. [Link]

-

PubChem. 5-Chlorosalicylic Acid. [Link]

-

Hutson, D. H., & Stoydin, G. (1987). The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat. Xenobiotica, 17(1), 63–70. [Link]

-

Redoxis. In vivo Acute Inflammatory Models. [Link]

-

Moskowitz, M. A., Kiwak, K. J., Hekimian, K., & Levine, L. (1989). A flavonoid inhibitor of 5-lipoxygenase inhibits leukotriene production following ischemia in gerbil brain. Stroke, 20(2), 248–252. [Link]

-

Petruk, G., Del Giudice, R., Rigano, M. M., & Monti, D. M. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants (Basel, Switzerland), 10(6), 947. [Link]

-

Gilbert, N. C., Bartlett, M. J., Waight, M. T., Neau, D. B., Boeglin, W. E., Brash, A. R., & Newcomer, M. E. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature chemical biology, 16(7), 783–790. [Link]

-

Kim, Y., & Kim, Y. (2020). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Molecules (Basel, Switzerland), 25(19), 4589. [Link]

-

Yotova, G., Valcheva, V., Toshkova, R., Georgieva, M., & Voynikov, Y. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric Acid. Folia medica, 60(2), 276–282. [Link]

-

ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]

-

Khan, I., & Ali, A. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 18(16), 2437–2463. [Link]

- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(Acetyloxy)-5-chlorobenzoic acid | 1734-62-9 | BAA73462 [biosynth.com]

- 3. Frontiers | Inhibition of 5-Lipoxygenase in Hepatic Stellate Cells Alleviates Liver Fibrosis [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic acid as a Prodrug

Abstract

This technical guide provides a comprehensive overview of 2-(acetyloxy)-5-chlorobenzoic acid, a prodrug designed for the targeted delivery of the pharmacologically active agent, 5-chlorosalicylic acid. We will delve into the strategic rationale behind this prodrug design, detailing its synthesis, mechanism of action, and robust methodologies for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to facilitate further investigation and development of this and similar ester-based prodrugs.

Introduction: The Prodrug Strategy

The development of effective therapeutics is often hampered by suboptimal pharmacokinetic properties of active pharmaceutical ingredients (APIs). A common challenge is poor membrane permeability, which can significantly limit oral bioavailability. The prodrug approach is a well-established strategy to overcome such limitations.[1] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.

2-(Acetyloxy)-5-chlorobenzoic acid is a classic example of a carrier-linked prodrug.[2] In this design, the polar hydroxyl group of the active molecule, 5-chlorosalicylic acid, is masked with an acetyl group, forming an ester linkage. This modification increases the lipophilicity of the molecule, which is intended to enhance its ability to cross biological membranes. Once absorbed, ubiquitous esterase enzymes hydrolyze the ester bond, releasing the active 5-chlorosalicylic acid at the site of action.

Core Principle of the Prodrug Design

The central hypothesis is that by temporarily masking the hydrophilic hydroxyl group of 5-chlorosalicylic acid, we can improve its absorption and distribution characteristics. The success of this strategy hinges on two key factors:

-

Enhanced Permeability: The increased lipophilicity of the acetylated form should facilitate passive diffusion across the gastrointestinal tract and other cellular barriers.

-

Efficient Bioactivation: The ester bond must be readily cleaved by endogenous esterases to ensure the timely and efficient release of the active 5-chlorosalicylic acid.

This guide will provide the technical framework to rigorously test these hypotheses.

The Active Moiety: 5-Chlorosalicylic Acid

The therapeutic potential of the prodrug is ultimately dependent on the pharmacological activity of its active metabolite, 5-chlorosalicylic acid. This compound is a halogenated derivative of salicylic acid and has demonstrated notable anti-inflammatory, analgesic, and antipyretic properties.[3]

Mechanism of Action

While the precise molecular targets of 5-chlorosalicylic acid are not as extensively characterized as its parent compound, salicylic acid, its pharmacological profile strongly suggests that it functions as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4][5]

Furthermore, in vitro and ex vivo studies have shown that 5-chlorosalicylic acid inhibits platelet aggregation induced by collagen and ADP, a hallmark of many NSAIDs.[3][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the prodrug and the active drug is crucial for experimental design and data interpretation.

| Property | 2-(Acetyloxy)-5-chlorobenzoic acid | 5-Chlorosalicylic Acid |

| Molecular Formula | C₉H₇ClO₄[7][8] | C₇H₅ClO₃[5] |

| Molecular Weight | 214.60 g/mol [8] | 172.57 g/mol [5] |

| Appearance | Colorless or white crystalline solid[9] | Off-white to cream powder[10] |

| Solubility | Low solubility in water; soluble in DMSO and acetone[9] | Sparingly soluble in water |

Synthesis and Characterization

The synthesis of 2-(acetyloxy)-5-chlorobenzoic acid is a straightforward acetylation of 5-chlorosalicylic acid. The following protocol is a reliable method for its preparation.

Synthesis Protocol

Objective: To synthesize 2-(acetyloxy)-5-chlorobenzoic acid via acetylation of 5-chlorosalicylic acid.

Materials:

-

5-Chlorosalicylic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ice

-

Deionized water

-

Filtration apparatus

Procedure:

-

In a clean, dry reaction vessel, combine 0.5 moles of 5-chlorosalicylic acid with 1.0 mole of acetic anhydride.

-

Gently warm the mixture to approximately 40°C with continuous stirring.

-

Carefully add 5 drops of concentrated sulfuric acid to the mixture. An exothermic reaction will occur.

-

Maintain the reaction temperature at 60°C and continue stirring for 30 minutes.

-

Pour the reaction mixture over a sufficient amount of ice to quench the reaction and precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with cold deionized water.

-

Air-dry the product. The expected melting point is in the range of 146-148°C.

This protocol is adapted from established synthesis methods.

Characterization

The identity and purity of the synthesized 2-(acetyloxy)-5-chlorobenzoic acid should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Melting Point Analysis: As a preliminary indicator of purity.

Preclinical Evaluation: A Step-by-Step Guide

The preclinical evaluation of 2-(acetyloxy)-5-chlorobenzoic acid as a prodrug involves a series of in vitro and in vivo studies designed to assess its stability, conversion to the active drug, and pharmacological activity.

In Vitro Hydrolysis: Confirming Bioactivation

The cornerstone of the prodrug concept is its enzymatic conversion to the active form. An in vitro hydrolysis assay is a critical first step to confirm this. Porcine liver esterase (PLE) is a commonly used and commercially available enzyme for such studies due to its broad substrate specificity.[1][11]

Objective: To determine the rate of hydrolysis of 2-(acetyloxy)-5-chlorobenzoic acid to 5-chlorosalicylic acid in the presence of porcine liver esterase.

Materials:

-

2-(Acetyloxy)-5-chlorobenzoic acid

-

5-Chlorosalicylic acid (as a standard)

-

Porcine liver esterase (PLE)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

HPLC system with a C18 column and UV detector

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of 2-(acetyloxy)-5-chlorobenzoic acid in a minimal amount of a suitable organic solvent (e.g., DMSO) and dilute with phosphate buffer to the desired final concentration.

-

Prepare a stock solution of PLE in phosphate buffer.

-

-

Reaction Setup:

-

In a temperature-controlled environment (e.g., a 37°C water bath), add the PLE solution to the prodrug solution to initiate the reaction.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile to the withdrawn aliquot. This will precipitate the enzyme and stop the hydrolysis.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the concentrations of both 2-(acetyloxy)-5-chlorobenzoic acid and the newly formed 5-chlorosalicylic acid.

-

-

Data Analysis:

-

Plot the concentration of the prodrug and the active drug as a function of time.

-

Calculate the rate of hydrolysis.

-

Workflow for In Vitro Hydrolysis

Caption: Workflow for the in vitro hydrolysis of the prodrug.

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active metabolite. Rats are a commonly used species for initial PK studies.

Objective: To determine the pharmacokinetic profiles of 2-(acetyloxy)-5-chlorobenzoic acid and 5-chlorosalicylic acid following oral administration in rats.

Protocol Outline:

-

Animal Dosing:

-

Administer a single oral dose of 2-(acetyloxy)-5-chlorobenzoic acid to a cohort of rats.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

-

-

Plasma Preparation:

-

Process the blood samples to obtain plasma.

-

-

Sample Analysis:

-

Develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of both the prodrug and the active drug in the plasma samples.

-

-

Pharmacokinetic Analysis:

-

Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life), for both the prodrug and the active drug.

-

A study on a similar salicylic acid derivative in rats showed a Tmax of approximately 29 minutes and a half-life of around 39 minutes, providing a preliminary expectation for the pharmacokinetic profile.[12]

Logical Flow of Prodrug to Active Drug In Vivo

Caption: The in vivo journey from prodrug to active metabolite.

In Vivo Efficacy Studies

The ultimate validation of the prodrug strategy is the demonstration of its therapeutic efficacy in a relevant animal model of disease. Given the anti-inflammatory properties of 5-chlorosalicylic acid, a common model is the carrageenan-induced paw edema model in rats.

Objective: To evaluate the anti-inflammatory activity of orally administered 2-(acetyloxy)-5-chlorobenzoic acid in a rat model of inflammation.

Protocol Outline:

-

Induction of Inflammation:

-

Induce inflammation by injecting carrageenan into the paw of the rats.

-

-

Treatment:

-

Administer 2-(acetyloxy)-5-chlorobenzoic acid orally to the treatment group. A control group should receive the vehicle, and a positive control group could receive a known NSAID.

-

-

Assessment of Inflammation:

-

Measure the volume of the paw at regular intervals after the induction of inflammation.

-

-

Data Analysis:

-

Compare the paw volume in the treatment group to the control groups to determine the extent of inflammation inhibition.

-

Previous studies have demonstrated the anti-inflammatory ("antiphlogistic") activity of 5-chlorosalicylic acid in rat paw edema models.[13]

Safety and Toxicology

A preliminary assessment of the safety profile of the active drug, 5-chlorosalicylic acid, is essential.

Acute Toxicity:

Hazard Identification:

-

5-Chlorosalicylic acid is classified as harmful if swallowed and may cause skin and eye irritation.[9][14][15] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

2-(Acetyloxy)-5-chlorobenzoic acid represents a well-defined prodrug candidate with a clear rationale for its design. The increased lipophilicity afforded by the acetyl ester is hypothesized to improve the oral bioavailability of the active anti-inflammatory agent, 5-chlorosalicylic acid. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this prodrug, from its synthesis and characterization to its in vitro bioactivation and in vivo efficacy. The successful execution of these studies will provide the necessary data to validate the prodrug strategy and support the further development of 2-(acetyloxy)-5-chlorobenzoic acid as a potential therapeutic agent.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorosalicylic acid, 98%. Retrieved from [Link]

- Caroline, N., Foe, K., Esar, S. Y., & Jessica, M. A. (2019). Characterization of pharmacokinetics of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in rats by using HPLC-DAD method. International Journal of Applied Pharmaceutics, 11(5), 279-283.

-

PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 5-chlorosalicylic acid. Retrieved from [Link]

- Diamantis, W., Kohlhepp, W., Haertlein, B., Melton, J., & Sofia, R. D. (1978). Meseclazone, 5-chlorosalicylic acid and acetylsalicylic acid. Comparison of their effects on in vitro and ex vivo platelet aggregation. Thrombosis and Haemostasis, 39(1), 231-241.

-

Scientific Reports. (2019). Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences. Nature. Retrieved from [Link]

-

Molecules. (2020). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Acetyloxy)-5-chlorobenzoic acid. Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Frontiers Media S.A.. Retrieved from [Link]

-

Studia Universitatis „Vasile Goldis” Arad, Seria Stiintele Vietii. (n.d.). Study of hydrolysis of acetylsalicylic acid. Retrieved from [Link]

-

MDPI. (2018). Anti-Inflammatory Activity of Chitosan and 5-Amino Salicylic Acid Combinations in Experimental Colitis. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. Retrieved from [Link]

-

Springer. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Retrieved from [Link]

-

Scribd. (n.d.). Aspirin & Salicylic Acid: Ester Hydrolysis and Preparation of An Organic Salt. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. Retrieved from [Link]

-

SciSpace. (n.d.). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. Retrieved from [Link]

-

ResearchGate. (n.d.). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. Retrieved from [Link]

-

Scientific Scholar. (2017). Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo. Scientific Scholar. Retrieved from [Link]

-

PubMed. (1978). Meseclazone, 5-chlorosalicylic acid and acetylsalicylic acid. Comparison of their effects on in vitro and ex vivo platelet aggregation. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacokinetics, metabolism and disposition of salicylate in protein-deficient rats. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

-

PubMed. (2008). Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid. Retrieved from [Link]

-

Austin Publishing Group. (n.d.). Highly Efficient Prodrugs: Design and Therapeutic Applications. Retrieved from [Link]

-

PubMed. (1995). First-pass accumulation of salicylic acid in gut tissue after absorption in anesthetized rat. Retrieved from [Link]

-

PubMed Central. (n.d.). Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats. Retrieved from [Link]

Sources

- 1. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Meseclazone, 5-chlorosalicylic acid and acetylsalicylic acid. Comparison of their effects on in vitro and ex vivo platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. researchgate.net [researchgate.net]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]

- 11. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 12. journals.innovareacademics.in [journals.innovareacademics.in]

- 13. 5-chlorosalicylic acid | Semantic Scholar [semanticscholar.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of 2-(Acetyloxy)-5-chlorobenzoic acid to 5-chlorosalicylic acid

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the transformation of functional groups with precision and efficiency is paramount. 5-Chlorosalicylic acid is a key intermediate in the manufacturing of various pharmaceuticals, including anti-inflammatory drugs and analgesics, as well as in the agrochemical sector for creating herbicides and fungicides.[1] Its precursor, 2-(acetyloxy)-5-chlorobenzoic acid, often referred to as 5-chloroaspirin, serves as a stable, readily available starting material. The hydrolysis of the acetyloxy group to a hydroxyl group is a critical step in unlocking the synthetic potential of this molecule.[2]

This technical guide provides a comprehensive overview of the hydrolysis of 2-(acetyloxy)-5-chlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanisms, validated experimental protocols, and analytical techniques for process monitoring and quality control. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of this fundamental chemical transformation.

Reaction Mechanism and Kinetics

The hydrolysis of 2-(acetyloxy)-5-chlorobenzoic acid is fundamentally an ester hydrolysis reaction, yielding 5-chlorosalicylic acid and acetic acid.[3][4] This process can be catalyzed by either acids or bases, or it can occur under neutral conditions, albeit at a much slower rate.[5][6] The reaction is analogous to the well-studied hydrolysis of acetylsalicylic acid (aspirin).[5][7][8][9]

The kinetics of this hydrolysis typically follow pseudo-first-order behavior, particularly when the concentration of the catalyst (acid or base) is high and remains relatively constant throughout the reaction.[5][7] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.[5][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The initial and rate-determining step involves the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon.[10] This is followed by a series of proton transfers, leading to the elimination of acetic acid and the formation of 5-chlorosalicylic acid.[3]

Base-Catalyzed (Saponification) Hydrolysis

In the presence of a base, such as sodium hydroxide or lithium hydroxide, the hydrolysis occurs through a different pathway, often referred to as saponification.[10][11] A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.[12] This forms a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the basic reaction medium results in the formation of the carboxylate salt, driving the reaction to completion.[10][12] Base-catalyzed hydrolysis is generally faster and more efficient than acid-catalyzed hydrolysis for this type of ester.[6][11]

Intramolecular Catalysis

The hydrolysis of aspirin and its derivatives, including 2-(acetyloxy)-5-chlorobenzoic acid, can also be influenced by intramolecular general base catalysis.[13][14] The neighboring carboxylate group can act as a general base, facilitating the nucleophilic attack of a water molecule on the ester carbonyl.[13]

Caption: Mechanisms of Acid- and Base-Catalyzed Hydrolysis.

Experimental Protocols

The choice between acid- and base-catalyzed hydrolysis depends on factors such as desired reaction rate, compatibility with other functional groups, and ease of product isolation. For the hydrolysis of 2-(acetyloxy)-5-chlorobenzoic acid, base-catalyzed hydrolysis is often preferred for its higher reaction rate and yield.[11]

Recommended Protocol: Base-Catalyzed Hydrolysis

This protocol details a robust and efficient method for the hydrolysis of 2-(acetyloxy)-5-chlorobenzoic acid using sodium hydroxide.

Materials and Reagents:

| Reagent | Grade | Supplier Recommendation |

| 2-(Acetyloxy)-5-chlorobenzoic acid | ≥98% Purity | e.g., Sigma-Aldrich, TCI |

| Sodium Hydroxide (NaOH) | Reagent Grade | e.g., Fisher Scientific |

| Hydrochloric Acid (HCl), concentrated | Reagent Grade | e.g., VWR |

| Deionized Water | Type I or II | Millipore or equivalent |

| Ethyl Acetate | HPLC Grade | e.g., Merck |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | e.g., Alfa Aesar |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(acetyloxy)-5-chlorobenzoic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.

-

Workup - Acidification: After the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly add concentrated hydrochloric acid dropwise with continuous stirring until the pH of the solution is approximately 2. This will precipitate the 5-chlorosalicylic acid product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield high-purity 5-chlorosalicylic acid.[15]

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Caption: Experimental Workflow for Base-Catalyzed Hydrolysis.

Analytical Methods for Process Monitoring and Quality Control

Rigorous analytical monitoring is crucial to ensure the complete conversion of the starting material and the high purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for both monitoring the reaction progress and determining the final purity of 5-chlorosalicylic acid.[16][17] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to an acidic pH) and an organic solvent like acetonitrile.[16] Detection is commonly performed using a UV detector at a wavelength around 230 nm.[16] The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[16]

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v)[16] |

| Flow Rate | 1.0 mL/min[16] |

| Injection Volume | 10 µL[16] |

| Column Temperature | 30°C[16] |

| Detection Wavelength | 230 nm[16] |

Spectroscopic Analysis

Spectroscopic techniques are invaluable for structural confirmation of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum of 5-chlorosalicylic acid will show a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, and a strong C=O stretching band for the carboxylic acid. The disappearance of the ester C=O stretch from the starting material is a key indicator of reaction completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the presence of the aromatic protons, the hydroxyl and carboxylic acid protons, and the correct carbon framework of 5-chlorosalicylic acid.

Conclusion

The hydrolysis of 2-(acetyloxy)-5-chlorobenzoic acid to 5-chlorosalicylic acid is a well-understood and highly efficient chemical transformation. By carefully selecting the reaction conditions, particularly employing a base-catalyzed approach, researchers and drug development professionals can achieve high yields of this valuable intermediate. The implementation of robust analytical methods, such as HPLC, is essential for ensuring the quality and purity of the final product, which is critical for its subsequent applications in pharmaceutical and agrochemical synthesis. This guide provides the foundational knowledge and practical protocols to successfully perform and optimize this important reaction.

References

-

The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media - SciSpace. Available at: [Link]

-

Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. Available at: [Link]

-

The Essential Role of 5-Chlorosalicylic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Improving Kinetic Measurements of Aspirin Hydrolysis - 大学化学. Available at: [Link]

-

THE HYDROLYSIS OF ASPIRIN - RSC Publishing. Available at: [Link]

-

Acid catalysed hydrolysis of aspirins and base catalysed hydrolysis of aspirins which yields more product? - Quora. Available at: [Link]

-

Hydrolysis of Aspirin Studied by Spectrophotometric and Fluorometric Variable-Temperature Kinetics - ResearchGate. Available at: [Link]

-

Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson - Study.com. Available at: [Link]

- CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents.

-

Question Video: Identifying the Products from the Hydrolysis of Aspirin | Nagwa. Available at: [Link]

-

Aspirin - Wikipedia. Available at: [Link]

- US2811547A - Process for preparing s-chlorosalicylic - Google Patents.

- A kind of improvement synthetic method of 5 chloro-salicylic acid - Google Patents.

-

5-Chlorosalicylic Acid Manufacturers in India - IndiaMART. Available at: [Link]

-

The Significance of Sourcing High-Quality 5-Chlorosalicylic Acid for Chemical Synthesis. Available at: [Link]

-

5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem. Available at: [Link]

-

Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. Available at: [Link]

-

(PDF) Hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis. Available at: [Link]

-

DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Available at: [Link]

-

The hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis - PubMed. Available at: [Link]

-

5-Chlorosalicylic Acid, 98% (HPLC), 250g - Chemsavers, Inc. Available at: [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Available at: [Link]

-

Ester Hydrolysis Mechanism Base Catalyzed - www .ec -undp. Available at: [Link]

Sources

- 1. 5-Chlorosalicylic Acid | High Purity | RUO Supplier [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nagwa.com [nagwa.com]

- 4. Aspirin - Wikipedia [en.wikipedia.org]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]

- 7. scispace.com [scispace.com]

- 8. The hydrolysis of aspirin. A determination of the thermodynamic dissociation constant and a study of the reaction kinetics by ultra-violet spectrophotometry - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. quora.com [quora.com]

- 12. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 13. researchgate.net [researchgate.net]

- 14. The hydrolysis of aspirin. Intramolecular general base catalysis of ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemsavers.com [chemsavers.com]

2-(Acetyloxy)-5-chlorobenzoic acid literature review

An In-Depth Technical Guide to 2-(Acetyloxy)-5-chlorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Acetyloxy)-5-chlorobenzoic acid, a pivotal chemical intermediate with significant potential in pharmaceutical and agrochemical research. We will delve into its synthesis, physicochemical properties, mechanism of action, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

2-(Acetyloxy)-5-chlorobenzoic acid, systematically named according to IUPAC nomenclature, is a derivative of salicylic acid.[1] It is structurally characterized by a benzoic acid core with an acetyloxy group at the second carbon and a chlorine atom at the fifth position.[1] This compound serves as a valuable building block in organic synthesis and has emerged as a subject of interest for its potential therapeutic properties.[2][3]

Its chemical identity is defined by the following key identifiers:

| Property | Value | Source |

| CAS Number | 1734-62-9 | [3][4] |

| Molecular Formula | C₉H₇ClO₄ | [1][3] |

| Molecular Weight | 214.60 g/mol | [4] |

| SMILES | CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | [3] |

| InChI Key | CNWHHQWYXIPHGY-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

2-(Acetyloxy)-5-chlorobenzoic acid is typically a colorless or white crystalline solid.[2] Its solubility profile is a critical consideration for experimental design; it is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone, but demonstrates low solubility in water.[2]

| Property | Description | Source |

| Appearance | Colorless or white crystalline solid | [2] |

| Solubility | Soluble in DMSO and acetone; low solubility in water | [2] |

| Melting Point | 146-148°C | [5] |

Synthesis and Manufacturing

The most established and efficient route for synthesizing 2-(Acetyloxy)-5-chlorobenzoic acid is the acetylation of its precursor, 5-chlorosalicylic acid.[1] This process targets the phenolic hydroxyl group for esterification.

Synthesis of Precursor: 5-Chlorosalicylic Acid

The precursor is commonly prepared via the direct chlorination of salicylic acid.[6][7] This electrophilic aromatic substitution reaction must be carefully controlled to favor the formation of the 5-chloro isomer.[7]

Caption: Synthesis of 5-Chlorosalicylic Acid via Chlorination.

Primary Synthesis: Acetylation of 5-Chlorosalicylic Acid

The conversion of 5-chlorosalicylic acid to the final product is achieved through reaction with acetic anhydride. The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for protonating the acetic anhydride, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of the salicylic acid derivative. This reaction is notably exothermic.[5]

Caption: Prodrug activation of 2-(Acetyloxy)-5-chlorobenzoic acid.

Potential Therapeutic Pathways

Research indicates that 2-(acetyloxy)-5-chlorobenzoic acid and its derivatives may exert their effects through several pathways:

-

Induction of Apoptosis: It is being investigated as a potent apoptotic agent for cancer therapy. [3]Studies suggest it may induce programmed cell death by inhibiting DNA and protein synthesis. [1][3]* Enzyme Inhibition: The compound has been shown to inhibit the activity of caspases, a family of proteases that are critical mediators of apoptosis. [3]* Neuroprotection: There is evidence to suggest it may inhibit tau phosphorylation, a key pathological marker in Alzheimer's disease, highlighting its potential in treating neurodegenerative disorders. [3]

Applications in Research and Drug Development